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Abstract
Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein that links the

plasma membrane to the underlying cytoskeleton. As a member of the protein 4.1 superfamily,

it plays a significant role in neuronal signaling, cell adhesion, and synaptic plasticity.[1][2] Its

function is deeply tied to its conserved domain architecture, making its evolutionary history a

critical area of study for understanding its physiological roles and its potential as a therapeutic

target. This document provides a comprehensive analysis of the evolutionary conservation of

protein 4.1N, details key experimental methodologies for its study, and outlines its involvement

in significant signaling pathways.

Introduction to Protein 4.1N
The protein 4.1 family in vertebrates consists of four paralogous members: 4.1R (Erythrocyte),

4.1G (General), 4.1B (Brain), and 4.1N (Neuronal).[1][3] These proteins arose from gene

duplication events and share a conserved domain structure, which includes three highly

conserved regions: the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central

Spectrin-Actin Binding Domain (SABD), and a C-terminal Domain (CTD).[1] These are

interspersed with less conserved "unique" regions (U1, U2, U3) that contribute to the specific

functions of each paralog.[4]
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Protein 4.1N's primary role is to act as an adaptor, organizing macromolecular complexes at

the cell membrane. It links transmembrane proteins, such as receptors and ion channels, to the

spectrin-actin network, thereby conferring stability to the membrane and regulating the

localization of its binding partners.[5][6][7]

Evolutionary Conservation Analysis
The function of a protein is intrinsically linked to its structure, and the evolutionary conservation

of its amino acid sequence is a strong indicator of functionally important regions. Protein 4.1N

exhibits a pattern of differential conservation, with its functional domains showing significantly

higher sequence identity across species compared to its unique, flexible regions.

Domain-Specific Conservation
FERM Domain: This domain is the most highly conserved region of 4.1N and the entire 4.1

family.[8] It is responsible for binding to the cytoplasmic tails of various transmembrane

proteins, including cell adhesion molecules and receptors.[1][9] The high degree of

conservation underscores its critical role in anchoring the protein to the plasma membrane

and mediating key interactions. For instance, the identity between human and mouse 4.1N

FERM domains is approximately 98%.[8]

Spectrin-Actin Binding Domain (SABD): The SABD is a later evolutionary development,

emerging as invertebrates evolved into vertebrates.[1] It facilitates the connection to the

underlying cytoskeleton. However, the SABD of protein 4.1N is unique among its paralogs,

as it appears to lack the high-affinity binding to spectrin and actin, suggesting a divergence in

function.[4]

C-Terminal Domain (CTD): The CTD is also highly conserved and is involved in protein-

protein interactions, including binding to nuclear mitotic apparatus protein (NuMA).[1]

Quantitative Conservation Data
The sequence identity of protein 4.1N orthologs highlights its conservation across vertebrate

evolution. While overall identity may vary, the core functional domains remain remarkably

similar.
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Species
Common
Name

Ortholog Gene
Overall
Identity to
Human (%)

Data Source

Homo sapiens Human EPB41L1 100% -

Mus musculus Mouse Epb41l1 ~95%
NCBI,

Ensembl[10]

Rattus

norvegicus
Rat Epb41l1 ~94% NCBI

Danio rerio Zebrafish epb41l1
~60-70%

(estimated)

Ensembl,

UniProt[11][12]

Note: Percentages are calculated based on full-length protein sequence alignments and can

vary slightly depending on the specific isoforms and alignment algorithms used. The zebrafish

ortholog for the paralog 4.1B shows approximately 56% identity to mouse 4.1B, with much

higher conservation in individual domains, suggesting a similar pattern for 4.1N.[13]

Key Signaling Pathway: 4.1N in Tumor Suppression
Recent studies have identified protein 4.1N as a potential tumor suppressor, particularly in non-

small cell lung cancer (NSCLC).[5][14] Its mechanism involves the negative regulation of the

JNK-c-Jun signaling pathway. 4.1N, through its FERM domain, binds directly to Protein

Phosphatase 1 (PP1).[5] This interaction enhances PP1's activity, leading to the

dephosphorylation and inactivation of phosphorylated JNK (p-JNK). The inactivation of the JNK

pathway subsequently reduces the expression of downstream targets involved in metastasis

and proliferation, such as ezrin and MMP9, while upregulating cell cycle inhibitors like p53 and

p21.[5][14]
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Figure 1. Protein 4.1N-mediated suppression of the JNK-c-Jun pathway.

Experimental Protocols
Analyzing the evolutionary conservation and function of protein 4.1N involves a combination of

bioinformatic and biochemical techniques.

Workflow for Conservation Analysis
The following workflow outlines the standard procedure for analyzing the evolutionary

conservation of a protein.
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Figure 2. Bioinformatic workflow for phylogenetic analysis.

Protocol: Multiple Sequence Alignment & Phylogenetic
Analysis
This protocol provides a general framework for generating a phylogenetic tree.[2][15][16]

Sequence Retrieval: a. Obtain the reference amino acid sequence for human protein 4.1N

(UniProt: Q9H4G0). b. Use a protein BLAST (e.g., NCBI BLASTp) to find orthologous

sequences in target species (e.g., Mus musculus, Danio rerio). Select well-annotated, full-

length sequences. c. Download all sequences in FASTA format into a single file.

Multiple Sequence Alignment (MSA): a. Use an MSA tool such as Clustal Omega, MUSCLE,

or MAFFT. These can be accessed via web servers (e.g., at EBI) or as standalone programs.

b. Upload the FASTA file containing the 4.1N orthologs. c. Execute the alignment using
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default parameters (e.g., gap opening/extension penalties). The output will show conserved

columns and regions of divergence.

Phylogenetic Tree Construction: a. Import the alignment file (e.g., in Clustal or PHYLIP

format) into a phylogenetic analysis software package like MEGA (Molecular Evolutionary

Genetics Analysis).[2] b. Model Selection: Use the software's tools to find the best-fit

substitution model for the data (e.g., JTT, WAG for proteins). This is crucial for the accuracy

of the tree. c. Tree Building: Select a statistical method for tree inference. The Maximum

Likelihood (ML) method is robust and commonly used. d. Bootstrap Analysis: Perform

bootstrapping (e.g., 1000 replicates) to assess the statistical support for each branch in the

tree. Bootstrap values >70% are generally considered reliable. e. Visualization: Render the

final tree, displaying branch lengths (proportional to evolutionary distance) and bootstrap

values.

Protocol: Co-Immunoprecipitation (Co-IP) and Western
Blot
This protocol is used to verify in vivo protein-protein interactions, such as the binding of 4.1N to

PP1.[1][5][17]

Cell Lysis: a. Culture cells expressing the proteins of interest to ~80-90% confluency. b.

Wash cells with ice-cold PBS. c. Lyse the cells by adding ice-cold, non-denaturing IP Lysis

Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented

with protease inhibitors. d. Scrape the cells and incubate the lysate on ice for 15-30 minutes.

e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the

supernatant (clarified lysate).

Immunoprecipitation: a. Determine the protein concentration of the lysate (e.g., using a BCA

assay). b. Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with

Protein A/G agarose beads for 1 hour at 4°C. Pellet the beads and discard them. c. Add the

primary antibody specific to the "bait" protein (e.g., anti-4.1N antibody) to the lysate. Incubate

for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh Protein A/G agarose

beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture

the antibody-antigen complexes.
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Washing and Elution: a. Pellet the beads by centrifugation at a low speed (~1,000 x g). b.

Discard the supernatant and wash the beads 3-5 times with cold IP Lysis Buffer to remove

non-specifically bound proteins. c. Elute the protein complexes from the beads by

resuspending them in 1x SDS-PAGE sample buffer (Laemmli buffer) and boiling at 95-100°C

for 5-10 minutes. d. Pellet the beads, and collect the supernatant containing the eluted

proteins.

Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE.[18] b. Transfer the

separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5%

non-fat milk or BSA in TBST to prevent non-specific antibody binding. d. Incubate the

membrane with a primary antibody against the "prey" protein (e.g., anti-PP1 antibody)

overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced

chemiluminescence (ECL) substrate and an imaging system. A band corresponding to the

molecular weight of PP1 confirms the interaction.

Conclusion
Protein 4.1N is a highly conserved structural and signaling protein essential for the normal

function of the nervous system and other tissues. Its evolutionary conservation, particularly

within the FERM and CTD domains, highlights the ancient and critical role of linking membrane

dynamics with the cell's internal cytoskeletal framework. Understanding the conserved nature

of 4.1N and its interaction partners, such as in the PP1-JNK pathway, provides valuable

insights for basic research and offers a platform for exploring its potential in drug development,

especially in the context of cancer and neurological disorders. The experimental protocols

detailed herein provide a robust framework for researchers to further investigate the

conservation and function of this multifaceted protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.abcam.com/en-us/technical-resources/protocols/western-blot
https://www.benchchem.com/product/b14765376?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14765376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. assaygenie.com [assaygenie.com]

2. megasoftware.net [megasoftware.net]

3. bio-rad.com [bio-rad.com]

4. creative-diagnostics.com [creative-diagnostics.com]

5. Gene: EPB41L1 (ENSG00000088367) - Summary - Homo_sapiens - Ensembl genome
browser 115 [ensembl.org]

6. Epb41l1 erythrocyte membrane protein band 4.1-like 1 [Rattus norvegicus (Norway rat)] -
Gene - NCBI [ncbi.nlm.nih.gov]

7. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL-
[mblbio.com]

8. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - KR
[thermofisher.com]

9. Epb41l1 erythrocyte membrane protein band 4.1 like 1 [Mus musculus (house mouse)] -
Gene - NCBI [ncbi.nlm.nih.gov]

10. Gene: EPB41L1 (ENSG00000088367) - Summary - Homo_sapiens - Ensembl genome
browser 115 [useast.ensembl.org]

11. ims.u-tokyo.ac.jp [ims.u-tokyo.ac.jp]

12. 4.1Ba is necessary for glutamatergic synapse formation in the sensorimotor circuit of
developing zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

13. bitesizebio.com [bitesizebio.com]

14. Phylogenetic Tree Construction - James White Laboratory [sites.rutgers.edu]

15. Slides: Phylogenetics - Back to Basics - Multiple Sequence Alignment / Phylogenetics -
Back to Basics - Multiple Sequence Alignment / Evolution [training.galaxyproject.org]

16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

18. Western blot protocol | Abcam [abcam.com]

To cite this document: BenchChem. [evolutionary conservation of protein 4.1N]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14765376#evolutionary-conservation-of-protein-4-1n]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://megasoftware.net/pdfs/Hall13.pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.ensembl.org/Homo_sapiens/Gene/Summary?g=ENSG00000088367;r=20:36091504-36232799
https://www.ensembl.org/Homo_sapiens/Gene/Summary?g=ENSG00000088367;r=20:36091504-36232799
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=59317
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=59317
https://www.mblbio.com/bio/g/support/method/co-immunoprecipitation.html
https://www.mblbio.com/bio/g/support/method/co-immunoprecipitation.html
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-western-blotting.html
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-western-blotting.html
https://www.ncbi.nlm.nih.gov/gene/13821
https://www.ncbi.nlm.nih.gov/gene/13821
https://useast.ensembl.org/Homo_sapiens/Gene/Summary?db=core;g=ENSG00000088367;r=20:36092710-36232799;t=ENST00000636016
https://useast.ensembl.org/Homo_sapiens/Gene/Summary?db=core;g=ENSG00000088367;r=20:36092710-36232799;t=ENST00000636016
https://www.ims.u-tokyo.ac.jp/imsut/content/900004663.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6171929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6171929/
https://bitesizebio.com/19773/co-immunoprecipitation-protocol-guide/
https://sites.rutgers.edu/james-white-laboratory/phylogenetic-tree-construction/
https://training.galaxyproject.org/training-material/topics/evolution/tutorials/abc_intro_phylo-msa/slides-plain.html
https://training.galaxyproject.org/training-material/topics/evolution/tutorials/abc_intro_phylo-msa/slides-plain.html
https://www.creative-proteomics.com/resource/co-ip-protocol-how-to-conduct-a-co-ip.htm
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.abcam.com/en-us/technical-resources/protocols/western-blot
https://www.benchchem.com/product/b14765376#evolutionary-conservation-of-protein-4-1n
https://www.benchchem.com/product/b14765376#evolutionary-conservation-of-protein-4-1n
https://www.benchchem.com/product/b14765376#evolutionary-conservation-of-protein-4-1n
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14765376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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